
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone, also known as TRPM8 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Properties
The compound 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone, while not directly cited in the literature, is closely related to various research studies focusing on the synthesis and applications of structurally similar heterocyclic compounds. Research has explored the synthesis, reactions, and potential antiviral activities of related heterocyclic derivatives, demonstrating the compound's relevance in the development of new pharmacological agents. For instance, the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives has been investigated for their antiviral activities, highlighting the importance of such compounds in medicinal chemistry (Attaby et al., 2006).
Hydrogen Bonding and Molecular Interactions
Studies on enaminones, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, reveal insights into hydrogen-bonding patterns and molecular interactions, providing a foundation for understanding the compound's behavior in various chemical environments (Balderson et al., 2007). This research is crucial for designing molecules with specific properties, including stability and reactivity.
Catalytic and Polymerization Applications
The compound's structural features suggest potential applications in catalysis and polymerization. Research on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands demonstrates the utility of pyridyl-containing compounds in the immortal ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and l-lactide (l-LA), suggesting that similar structures could serve as catalysts or ligands in polymer science (Wang et al., 2012).
Corrosion Inhibition
The investigation into Schiff bases, including those related to pyridine derivatives, as corrosion inhibitors for carbon steel in acidic environments provides an example of how similar compounds can be applied in materials science to protect metals from corrosion (Hegazy et al., 2012).
Propiedades
IUPAC Name |
1-(3-pyridin-4-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-3-1-13(2-4-14)11-17(24)23-10-7-16(12-23)25-15-5-8-22-9-6-15/h1-6,8-9,16H,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKATBYOQJJVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(4-fluorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2835732.png)


![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide](/img/structure/B2835737.png)
![N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2835742.png)
![(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2835743.png)
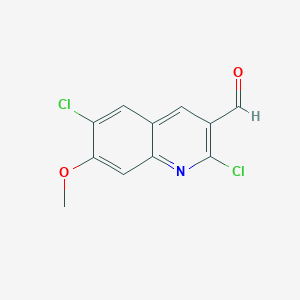
![N-(1-cyanocyclopentyl)-6-cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2835747.png)
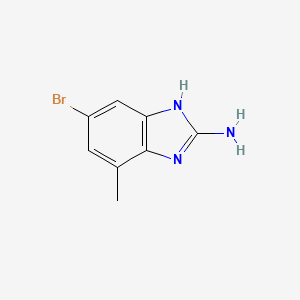
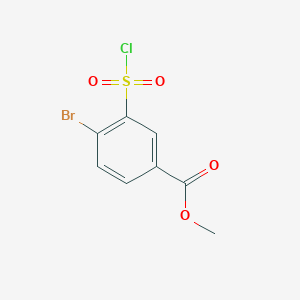
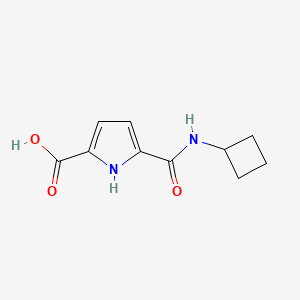

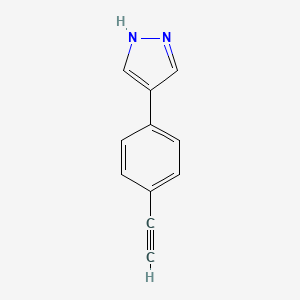
![6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2835754.png)